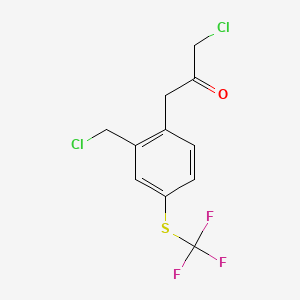

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Description

Molecular Formula: C₁₁H₉Cl₂F₃OS

Molecular Weight: 317.15 g/mol

CAS Number: 1805862-91-2

Key Structural Features:

- A propan-2-one backbone with a chlorine atom at the 1-position.

- A phenyl ring substituted with a chloromethyl group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position.

Applications: Likely serves as an intermediate in organic synthesis due to its reactive chloromethyl and ketone groups, enabling further functionalization.

Properties

Molecular Formula |

C11H9Cl2F3OS |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

1-chloro-3-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9Cl2F3OS/c12-5-8-4-10(18-11(14,15)16)2-1-7(8)3-9(17)6-13/h1-2,4H,3,5-6H2 |

InChI Key |

KKWRKHXWCQKWGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)CCl)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong chlorinating agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and thiolation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects :

- The target compound features a chloromethyl group at the phenyl ring's 2-position, distinguishing it from analogs like the pyridine derivative (C₁₃H₉ClF₃N), which lacks a ketone backbone .

- The trifluoromethylthio group (-SCF₃) is a strong electron-withdrawing substituent, enhancing electrophilicity at the aromatic ring compared to nitro or methoxy groups in other compounds .

Molecular Weight and Stability: The target compound’s higher molecular weight (317.15 g/mol) compared to C₁₀H₇Cl₂F₃OS (303.13 g/mol) is attributed to the additional chloromethyl group.

Thermal Properties :

- The sulfoximine-containing compound 1f (137.3–138.5°C) has a higher melting point than the pyridine analog (77–78°C) , likely due to stronger intermolecular interactions (e.g., dipole-dipole forces in sulfoximine). The target compound’s melting point is unreported but expected to be moderate due to its hybrid structure.

Biological Activity

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 317.2 g/mol, this compound features multiple functional groups, including a chloro substituent and a trifluoromethylthio group, which may influence its interactions with biological targets.

The compound's unique structure allows for various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H9Cl2F3OS |

| Molecular Weight | 317.2 g/mol |

| IUPAC Name | 1-chloro-3-[2-(chloromethyl)-4-(trifluoromethylthio)phenyl]propan-2-one |

| InChI Key | KKWRKHXWCQKWGS-UHFFFAOYSA-N |

The biological activity of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethylthio group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. This interaction may lead to modulation of various biochemical pathways, which could be leveraged in pharmacological applications.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that the introduction of a trifluoromethyl group can significantly increase the potency of drugs targeting serotonin uptake or inhibiting viral replication mechanisms .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of similar compounds, revealing that modifications in the phenyl ring structure, such as the addition of trifluoromethylthio groups, can enhance antibacterial efficacy against resistant strains .

- Enzyme Inhibition : Research focusing on enzyme interactions demonstrated that compounds with similar structural motifs could inhibit key enzymes involved in metabolic pathways, showing promise as potential therapeutic agents.

Applications in Drug Development

The compound's structural features position it as a candidate for further investigation in drug development. Its ability to modulate enzyme or receptor activity suggests potential applications in treating various diseases, including cancer and infectious diseases.

Potential Therapeutic Uses

- Antiviral Agents : Given its mechanism of action, there is potential for development as an antiviral drug targeting specific viral replication pathways.

- Antibacterial Agents : Its enhanced activity against bacterial strains suggests it could be developed into a new class of antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.